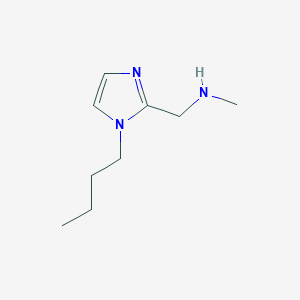
(1-Butyl-1H-imidazol-2-ylmethyl)-methyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Butyl-1H-imidazol-2-ylmethyl)-methyl-amine is a chemical compound with the molecular formula C10H19N3 It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butyl-1H-imidazol-2-ylmethyl)-methyl-amine typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-butylimidazole with formaldehyde and methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(1-Butyl-1H-imidazol-2-ylmethyl)-methyl-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce secondary amines. Substitution reactions typically result in the formation of various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
(1-Butyl-1H-imidazol-2-ylmethyl)-methyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (1-Butyl-1H-imidazol-2-ylmethyl)-methyl-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the compound can interact with biological membranes, potentially disrupting microbial cell walls and leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
(1-Butyl-1H-imidazol-2-ylmethyl)-(2-methoxy-ethyl)-amine: Similar structure but with a methoxyethyl group instead of a methyl group.
(1-Butyl-1H-imidazol-2-yl)methanamine: Lacks the additional methyl group on the amine.
(1-Butyl-1H-imidazol-2-yl)methylamine: Similar but without the butyl group.
Uniqueness
(1-Butyl-1H-imidazol-2-ylmethyl)-methyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both butyl and methyl groups on the imidazole ring enhances its lipophilicity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H17N3 |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
1-(1-butylimidazol-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H17N3/c1-3-4-6-12-7-5-11-9(12)8-10-2/h5,7,10H,3-4,6,8H2,1-2H3 |
Clave InChI |
RGIJMESNJWVLRJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=CN=C1CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


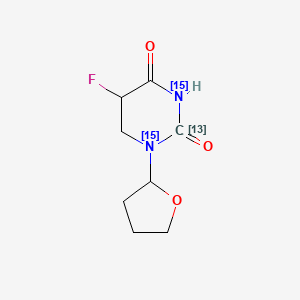

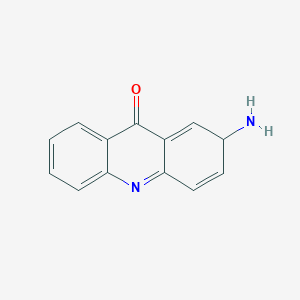
![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione;hydrochloride](/img/structure/B12353689.png)
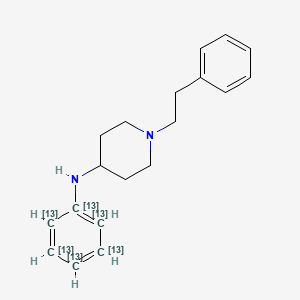
![(Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12353702.png)
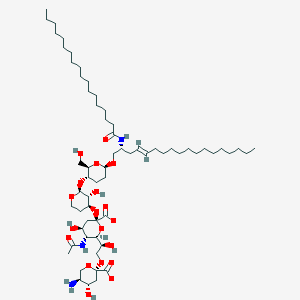
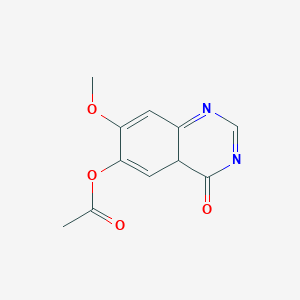
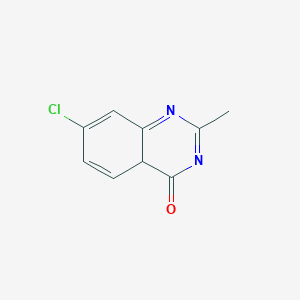
![6-benzyl-3-pyridin-4-yl-2,3,3a,4,4a,5,8,8a,9,9a-decahydro-1H-pyrazolo[4,3-g]quinazolin-7-one](/img/structure/B12353744.png)

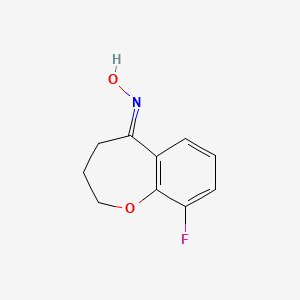
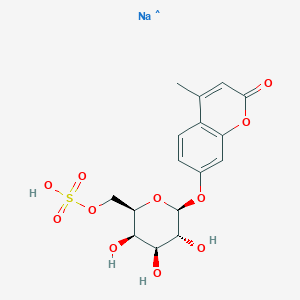
![N-[(6-methyl-2-oxo-4-propylpiperidin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12353777.png)
